Fluotracen hydrochloride
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Overview
Description
Fluotracen Hydrochloride: is a tricyclic compound known for its dual antidepressant and antipsychotic activities . It is chemically identified as N,N-dimethyl-3-[10-methyl-2-(trifluoromethyl)-9,10-dihydroanthracen-9-yl]propan-1-amine hydrochloride . This compound has shown potential in treating both depression and psychosis, making it a unique candidate in the field of psychiatric medication .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fluotracen Hydrochloride involves the reaction of 10-methyl-2-(trifluoromethyl)-9,10-dihydroanthracene with N,N-dimethylpropan-1-amine under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-efficiency reactors and purification systems to ensure the compound’s purity and yield . The final product is then subjected to rigorous quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Fluotracen Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds .
Scientific Research Applications
Chemistry: Used as a model compound in studying tricyclic structures and their reactivity.
Biology: Investigated for its effects on neurotransmitter systems and potential neuroprotective properties.
Medicine: Explored for its dual antidepressant and antipsychotic activities, making it a candidate for treating comorbid psychiatric conditions.
Mechanism of Action
Fluotracen Hydrochloride exerts its effects by blocking GABA(A) receptors, which are involved in the regulation of neurotransmitter release in the brain . This blockade leads to an increase in the levels of neurotransmitters like serotonin and dopamine, which are associated with mood regulation and psychotic symptoms . The compound’s dual activity makes it effective in treating both depression and psychosis .
Comparison with Similar Compounds
Amoxapine: Another tricyclic compound with antidepressant and antipsychotic activities.
Loxapine: Known for its antipsychotic properties and used in the treatment of schizophrenia.
Trimipramine: A tricyclic antidepressant with sedative effects.
Uniqueness: Fluotracen Hydrochloride stands out due to its dual activity, making it a versatile compound in treating comorbid psychiatric conditions. Unlike some similar compounds, it has shown potential in both antidepressant and antipsychotic applications, providing a broader therapeutic scope .
Properties
CAS No. |
57363-14-1 |
---|---|
Molecular Formula |
C21H25ClF3N |
Molecular Weight |
383.9 g/mol |
IUPAC Name |
N,N-dimethyl-3-[(9S,10R)-10-methyl-2-(trifluoromethyl)-9,10-dihydroanthracen-9-yl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C21H24F3N.ClH/c1-14-16-7-4-5-8-18(16)19(9-6-12-25(2)3)20-13-15(21(22,23)24)10-11-17(14)20;/h4-5,7-8,10-11,13-14,19H,6,9,12H2,1-3H3;1H/t14-,19+;/m1./s1 |
InChI Key |
LUIRCXMGCSEASE-MQZJHDQISA-N |
Isomeric SMILES |
C[C@H]1C2=C(C=C(C=C2)C(F)(F)F)[C@H](C3=CC=CC=C13)CCCN(C)C.Cl |
Canonical SMILES |
CC1C2=C(C=C(C=C2)C(F)(F)F)C(C3=CC=CC=C13)CCCN(C)C.Cl |
Origin of Product |
United States |
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